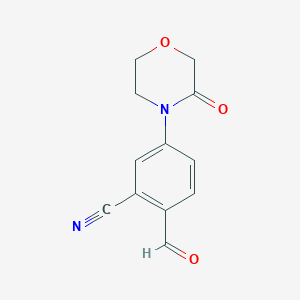

2-Formyl-5-(3-oxomorpholino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O3 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

2-formyl-5-(3-oxomorpholin-4-yl)benzonitrile |

InChI |

InChI=1S/C12H10N2O3/c13-6-10-5-11(2-1-9(10)7-15)14-3-4-17-8-12(14)16/h1-2,5,7H,3-4,8H2 |

InChI Key |

WTIYRPRIWOBZMF-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(=O)N1C2=CC(=C(C=C2)C=O)C#N |

Origin of Product |

United States |

Significance of Functionalized Benzonitrile Scaffolds in Contemporary Organic Synthesis

Functionalized benzonitrile (B105546) scaffolds are central building blocks in the design and synthesis of a wide array of organic molecules. mdpi.comresearchgate.net Their importance stems from the unique electronic properties and reactivity of the nitrile group (C≡N) integrated into an aromatic system, which can be further modulated by other substituents on the benzene (B151609) ring. nih.gov These scaffolds are not merely passive frameworks but active participants in chemical transformations, making them indispensable tools for chemists. mdpi.com

The benzonitrile moiety is a structural isostere of various natural nucleotides, which allows molecules containing this group to interact with biological macromolecules. researchgate.net This has led to their extensive use in medicinal chemistry for the development of therapeutic agents. researchgate.net For instance, the benzonitrile fragment is present in drugs like the anti-cancer agent alectinib (B1194254) and the anti-dermatitis medication crisaborole. nih.gov The synthesis of Olaparib, a PARP inhibitor used in cancer therapy, relies on a functionalized benzonitrile intermediate, specifically 2-fluoro-5-formylbenzonitrile. guidechem.comchemicalbook.comgoogle.com

Beyond pharmaceuticals, benzonitrile derivatives serve as crucial intermediates in the synthesis of agrochemicals and are explored in material science. chemimpex.com The rigid structure and defined electronic properties of the benzonitrile core make it suitable for creating fluorescent probes for biological imaging and for incorporation into polymer matrices to develop advanced materials with specific electronic or optical properties. mdpi.comchemimpex.com The ability to systematically introduce various functional groups onto the benzene ring allows for the fine-tuning of the molecule's properties, making functionalized benzonitriles a truly versatile scaffold in organic synthesis. nih.gov

Role of Substituted Morpholine and Oxomorpholino Ring Systems in Heterocyclic Chemistry

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is considered a "privileged pharmacophore" in medicinal chemistry. researchgate.nete3s-conferences.org Its presence in a molecule can enhance potency and modulate pharmacokinetic properties, such as solubility and metabolic stability. e3s-conferences.org Consequently, the morpholine motif is found in numerous clinically approved drugs, including the antibiotic Linezolid and the anti-cancer agent Gefitinib. researchgate.net The versatility of the morpholine ring extends to its use as a catalyst and a chiral auxiliary in asymmetric synthesis. researchgate.net

A closely related structure, the oxomorpholine (specifically morpholin-3-one) ring system, retains the core heterocyclic structure but features a carbonyl group adjacent to the nitrogen atom. This modification introduces an amide-like character, altering the electronic and steric properties of the ring. The oxomorpholine moiety is a key structural component in various synthetic endeavors. For example, 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide serves as a crucial intermediate in the synthesis of more complex molecules. banglajol.info The synthesis of compounds containing the morpholin-3-one (B89469) core has been an area of active research, highlighting its importance as a building block for larger, biologically relevant molecules. researchgate.netbanglajol.info The incorporation of these N,O-heterocycles is a widely used strategy for creating diverse libraries of compounds with a wide range of pharmacological activities. e3s-conferences.org

Overview of 2 Formyl 5 3 Oxomorpholino Benzonitrile As a Versatile Synthetic Intermediate

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of the target molecule involves key bond disconnections to identify plausible starting materials. The primary disconnections are the C(aryl)-N bond of the morpholino group and the C(aryl)-C bond of the formyl group. This approach suggests two main synthetic routes:

Introduction of the formyl group onto a pre-existing 5-(3-oxomorpholino)benzonitrile scaffold.

Coupling of the 3-oxomorpholino moiety to a 5-halo-2-formylbenzonitrile precursor.

Both strategies rely on robust and well-established reactions for creating ortho-functionalized benzonitriles and for forging carbon-nitrogen bonds.

The placement of a formyl group ortho to a nitrile is a significant synthetic challenge. Several strategies have been developed to achieve this substitution pattern with high regioselectivity.

Directed ortho-Metalation (DoM): This is a powerful technique for the functionalization of the position ortho to a directing metalation group (DMG). wikipedia.org While the nitrile group itself is not a classical DMG, related functional groups or a strategically placed DMG elsewhere on the ring can be used. The most common approach involves the lithiation of a substituted arene using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgthieme-connect.de For formylation, N,N-dimethylformamide (DMF) is a widely used electrophile. thieme-connect.de The success of this method depends on the ability of a directing group to coordinate the lithium cation, facilitating deprotonation at the adjacent ortho position. thieme-connect.deharvard.edu

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto electron-rich aromatic rings. organic-chemistry.orgwikipedia.org It utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF. jk-sci.comyoutube.com The aromatic ring performs an electrophilic attack on the Vilsmeier reagent, and subsequent hydrolysis yields the aryl aldehyde. wikipedia.orgyoutube.com While highly effective for activated arenes like anilines or phenols, its application to less electron-rich benzonitrile derivatives can be challenging and may require harsh conditions. wikipedia.orgijpcbs.com

Lithium-Halogen Exchange: An alternative to direct deprotonation is lithium-halogen exchange on an ortho-halobenzonitrile precursor. This method uses an organolithium reagent to swap a halogen atom (typically bromine or iodine) for lithium, creating the same aryllithium species as in DoM, which can then be formylated with DMF. thieme-connect.decommonorganicchemistry.com

Table 1: Comparison of ortho-Formylation Strategies

| Method | Reagents | Mechanism | Substrate Requirement |

| Directed ortho-Metalation (DoM) | Organolithium base (e.g., n-BuLi, LDA), then DMF | Deprotonation directed by a DMG, followed by electrophilic quench | Requires an effective directing metalation group (DMG) |

| Vilsmeier-Haack Reaction | POCl₃, DMF, then H₂O | Electrophilic aromatic substitution with Vilsmeier reagent | Best suited for electron-rich aromatic rings |

| Lithium-Halogen Exchange | Aryl halide, organolithium reagent (e.g., n-BuLi), then DMF | Exchange of halogen for lithium, followed by electrophilic quench | Requires a pre-existing ortho-halogenated precursor |

Construction of Morpholin-3-one (B89469): The 3-oxomorpholino moiety is derived from its parent heterocycle, morpholin-3-one. This precursor can be synthesized through various methods, often involving the cyclization of halo-substituted ethanolamines or the partial reduction and cyclization of amino acid derivatives.

Aromatic Coupling via Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the premier method for forming C(aryl)-N bonds. wikipedia.orglibretexts.org This reaction is ideal for coupling an amine (morpholin-3-one) with an aryl halide or triflate (e.g., 5-bromo-2-formylbenzonitrile). organic-chemistry.org The reaction's success stems from its high functional group tolerance and its applicability to a wide range of substrates. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-aryl product. youtube.com The choice of phosphine (B1218219) ligand is crucial for the reaction's efficiency, with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) often providing superior results. youtube.com

Table 2: Typical Components of a Buchwald-Hartwig Amination Reaction

| Component | Examples | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | XPhos, SPhos, BINAP, DPEPhos | Stabilizes the palladium center and facilitates catalytic steps |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

| Aryl Electrophile | Aryl bromide, iodide, or triflate | The aromatic component to be coupled |

| Amine Nucleophile | Morpholin-3-one | The nitrogen-containing component to be coupled |

Advanced Synthetic Approaches and Catalyst Development

Modern organic synthesis continually seeks to improve efficiency, and the synthesis of complex molecules like this compound benefits from these advancements.

Advanced Buchwald-Hartwig Catalysis: The development of new generations of phosphine ligands has significantly expanded the scope and efficiency of Buchwald-Hartwig amination. organic-chemistry.org Catalysts based on ligands like BrettPhos and RuPhos allow for reactions to be run at lower temperatures and with lower catalyst loadings, and they show improved reactivity with challenging substrates, including electron-poor aryl chlorides. youtube.com Furthermore, the development of well-defined palladium(II) precatalysts that are air- and moisture-stable simplifies the experimental setup. rsc.org

Palladium-Catalyzed Formylation: While lithiation methods are common, research into transition-metal-catalyzed C-H activation and formylation is an active area. These methods could offer alternative, milder routes to ortho-formylated arenes, potentially avoiding the use of cryogenic temperatures and pyrophoric organolithium reagents.

Electrochemical Synthesis Methodologies for Related Benzonitriles

Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical synthesis by using electrical current to drive reactions.

A notable electrochemical approach is the direct conversion of benzoic acid to benzonitrile through paired electrosynthesis in liquid ammonia (B1221849) at room temperature. rsc.orgrsc.org In this process, benzoic acid is reduced at the cathode to form benzyl (B1604629) alcohol, while iodide anions from the supporting electrolyte are oxidized at the anode to iodine. rsc.orgrsc.org These electrochemically generated products then react in the liquid ammonia to yield benzonitrile. rsc.orgrsc.org This method is significant as it avoids the use of toxic cyanating agents and expensive metal catalysts. rsc.orgrsc.org

Another relevant electrochemical process is the cascade reaction of 2-formyl benzonitrile with anilines, which is induced by a constant current in a divided cell. nih.govmdpi.com This reaction, performed with a platinum cathode, yields N-aryl substituted isoindolinones, which are structurally related to the potential products of intramolecular cyclization of this compound. nih.govmdpi.com This electrosynthesis is notable for its use of only a catalytic amount of electricity and supporting electrolyte to initiate a complex chemical cascade. nih.gov

Table 1: Examples of Electrochemical Synthesis for Benzonitrile Derivatives

| Starting Material(s) | Reaction Type | Key Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Benzoic Acid | Paired Electrosynthesis | Liquid NH₃, Pb cathode, KI electrolyte, Room Temp. | Benzonitrile | 6% (after 1h) | rsc.orgrsc.org |

| 2-Formyl benzonitrile, Aniline | Electrochemical Cascade | Pt cathode, MeCN, Et₄NBF₄, Constant current | N-Aryl Isoindolinone | 59-79% | nih.govmdpi.com |

| Benzene (B151609), Acetonitrile (B52724) | C-H Amidation | Cu(OAc)₂, Divided cell, Room Temp. | Acetanilide | 70% | nih.gov |

Cascade and Multicomponent Reaction Strategies

Cascade reactions, where multiple chemical transformations occur in a single pot, and multicomponent reactions (MCRs), which combine three or more reactants in one step, are highly efficient strategies for building molecular complexity. nih.govacs.orgtcichemicals.com These approaches are ideal for synthesizing intricate heterocyclic structures from simple precursors. nih.govacs.org

For instance, ortho-carbonyl-substituted benzonitriles, such as 2-formylbenzonitrile, can undergo base-promoted cascade reactions with pronucleophiles like ((chloromethyl)sulfonyl)benzenes. nih.govacs.org These metal-free reactions, often using simple bases like potassium carbonate, proceed through a sequence of deprotonation, nucleophilic addition to the carbonyl group, ring closure, and rearrangement to form isoindolin-1-ones. nih.govacs.org This strategy is particularly relevant for the target molecule, which features an ortho-formyl group on the benzonitrile core.

Multicomponent reactions are defined by their ability to form a product that contains significant portions of all initial reactants, making them highly atom-economical and efficient. tcichemicals.com While a specific MCR for this compound is not detailed, the principles of MCRs are widely applied in medicinal chemistry to rapidly generate libraries of complex molecules. tcichemicals.com

Table 2: Examples of Cascade Reactions Involving Benzonitriles

| Reactant 1 | Reactant 2 | Catalyst/Base | Key Transformation | Product Type | Reference(s) |

|---|---|---|---|---|---|

| 2-Formylbenzonitrile | ((Chloromethyl)sulfonyl)benzene | K₂CO₃ | Nucleophilic addition, Cyclization, Rearrangement | (Z)-3-(sulfonyl-methylene)isoindolin-1-ones | nih.govacs.org |

| 2-Acylbenzonitriles | ((Chloromethyl)sulfonyl)benzenes | K₂CO₃ | Cascade cyclization | Isoindolinones with tetrasubstituted C-3 | nih.govacs.org |

| 2-(Cyanomethoxy)chalcones | Arylboronic acids | Pd(II) | Cascade cyclization | Benzofuro[2,3-c]pyridines | bohrium.com |

Transition Metal-Catalyzed Processes for Aryl Linkage Formation

The formation of carbon-carbon and carbon-heteroatom bonds is fundamental to the synthesis of substituted aromatics. Transition metal catalysis, particularly with palladium and nickel, is a cornerstone for these transformations.

The cyanation of aryl halides is a widely used method for synthesizing aryl nitriles. chinesechemsoc.orgresearchgate.net Palladium-catalyzed cyanation, first reported by Takagi, has become one of the most efficient methods due to its excellent functional group tolerance and relative insensitivity to air and moisture. researchgate.netrsc.org These reactions typically couple an aryl halide (bromide or chloride) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand. rsc.orgnih.gov Nickel-catalyzed cyanations provide a cost-effective alternative and have also been developed for the reductive cyanation of aryl halides. mdpi.com

The synthesis of the 5-(3-oxomorpholino) substituent on the benzonitrile ring involves the formation of an aryl-nitrogen bond. While direct examples for the target molecule are scarce, this linkage is typically forged using transition metal-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would couple an aryl halide (e.g., 5-bromo-2-formylbenzonitrile) with morpholin-3-one in the presence of a palladium or copper catalyst. A related synthesis confirms this logic, where 2-chloro-N-(4-(3-oxomorpholino)phenyl)acetamide is prepared by reacting a morpholin-3-one derivative with chloroacetyl chloride. banglajol.info

Table 3: Transition Metal-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Substrate Scope | Key Advantage | Reference(s) |

|---|---|---|---|---|

| Palladium(II) acetate (B1210297) / Ligands | Zn(CN)₂ | (Hetero)aryl chlorides and bromides | Wide functional group tolerance, fast reactions | nih.gov |

| Palladium nanoparticles on ZnO | K₄[Fe(CN)₆] | Aryl bromides and chlorides | Ligand- and base-free conditions | rsc.org |

| Nickel / Photoredox catalyst | N/A | Aryl and alkenyl halides | Mild, room temperature conditions | chinesechemsoc.org |

| Nickel / Reductant | Cyanogen bromide (BrCN) | Aryl halides and epoxides | Use of a cost-effective cyanation reagent | mdpi.com |

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of nitriles.

One green strategy is the use of ionic liquids as recyclable reaction media and catalysts. researchgate.netrsc.orgrsc.org For example, the synthesis of benzonitrile from benzaldehyde (B42025) and a hydroxylamine (B1172632) salt can be achieved in an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal catalysts and simplifying product separation. researchgate.netrsc.org This method has been shown to give quantitative yields, and the ionic liquid can be easily recovered and reused. rsc.org

The use of biomass-derived feedstocks is another key aspect of green chemistry. acs.orgacs.org Efficient methods have been developed for the one-pot synthesis of nitriles from biomass-derived aldehydes and hydroxylamine hydrochloride using simple ionic liquids like [BMIm][Cl] as the catalyst, avoiding any metal, sulfur, or cyano-containing reagents. acs.orgacs.org

Biocatalysis, using enzymes or whole microorganisms, represents a highly sustainable approach. journals.co.za Nitrile hydratase enzymes can selectively hydrolyze nitriles to amides under mild aqueous conditions, avoiding the harsh basic or acidic conditions and polluting salt streams associated with traditional chemical hydrolysis. journals.co.za This chemo- and regio-selective approach is valuable for complex molecules with labile functional groups. journals.co.za Furthermore, non-noble metal oxide nanocatalysts are being developed for the environmentally benign synthesis of nitriles from easily available alcohols using aqueous ammonia and oxygen. nih.gov

Table 4: Comparison of Traditional vs. Green Synthetic Approaches for Nitriles

| Transformation | Traditional Method | Green Chemistry Approach | Key Improvement | Reference(s) |

|---|---|---|---|---|

| Aldehyde to Nitrile | Dehydration with strong agents (e.g., P₂O₅) | Catalysis with recyclable ionic liquid | Avoids harsh reagents, catalyst is reusable | researchgate.netrsc.orgrsc.org |

| Carboxylic Acid to Nitrile | High temp. reaction with toxic cyanides | Room temp. paired electrosynthesis | Avoids toxic reagents and harsh conditions | rsc.orgrsc.org |

| Nitrile Hydrolysis | Strong acid or base | Biocatalysis with Nitrilase/Nitrile Hydratase | Mild conditions, high selectivity, less waste | journals.co.za |

| Alcohol to Nitrile | Multi-step synthesis via halides | Direct aerobic oxidation with non-noble metal catalysts | Atom economy, uses air as oxidant | nih.gov |

Reactivity of the Formyl Group (Aldehyde Chemistry)

The aldehyde, or formyl group, is a cornerstone of organic synthesis due to the electrophilic nature of its carbonyl carbon. numberanalytics.commasterorganicchemistry.com The reactivity of the formyl group in this compound is characteristic of aromatic aldehydes, participating in a wide array of chemical transformations. numberanalytics.com

One of the most fundamental reactions of the aldehyde group is nucleophilic addition. masterorganicchemistry.com The carbonyl carbon, being sp² hybridized and electron-deficient due to the high electronegativity of the oxygen atom, is a prime target for nucleophiles. wikipedia.orglibretexts.org This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org

The rate and feasibility of nucleophilic addition are influenced by the electronic environment. In the case of this compound, the electron-withdrawing nitrile group ortho to the formyl group enhances the partial positive charge on the carbonyl carbon, thereby increasing its reactivity toward nucleophiles. masterorganicchemistry.comlibretexts.org

A classic example of this reactivity is the formation of a cyanohydrin through the addition of a cyanide ion. libretexts.org Other nucleophiles, including organometallic reagents (like Grignard or organolithium reagents) and hydrides, also add to the formyl group irreversibly. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition to the Formyl Group

| Nucleophile | Reagent Example | Product Type | General Mechanism |

|---|---|---|---|

| Cyanide | HCN / KCN | Cyanohydrin | Base-promoted nucleophilic attack by CN⁻ on the carbonyl carbon. libretexts.org |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | Irreversible nucleophilic addition of H⁻ to the carbonyl carbon. masterorganicchemistry.com |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | Irreversible nucleophilic addition of an alkyl/aryl group. masterorganicchemistry.com |

| Alcohol | Ethanol (CH₃CH₂OH) / Acid catalyst | Hemiacetal/Acetal | Acid-catalyzed addition of one alcohol molecule (hemiacetal) or two (acetal). britannica.com |

Stereoselective transformations can be achieved by using chiral nucleophiles, auxiliaries, or catalysts. In the absence of such chiral influences, the nucleophilic attack on the trigonal planar carbonyl carbon occurs from either face with equal probability, resulting in a racemic mixture of enantiomers. wikipedia.orglibretexts.org

The formyl group can be readily transformed through both oxidation and reduction, providing access to different functional groups and oxidation states.

Reduction: The aldehyde can be reduced to a primary alcohol. britannica.com This is a common transformation achieved with various reducing agents. Commonly used laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). britannica.com Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst (such as palladium, platinum, or nickel) is also an effective method. britannica.com

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid. numberanalytics.comnumberanalytics.com Strong oxidizing agents can achieve this, but milder, more selective reagents are often preferred. Because this compound is an aromatic aldehyde lacking an α-hydrogen, it can undergo the Cannizzaro reaction when treated with a strong base. britannica.com In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol while another is oxidized to the carboxylic acid. britannica.com

Table 2: Oxidation and Reduction of the Formyl Group

| Transformation | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | britannica.com |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | numberanalytics.comnumberanalytics.com |

| Disproportionation | Concentrated NaOH (Cannizzaro Reaction) | Primary Alcohol and Carboxylic Acid | britannica.com |

Condensation reactions involving the formyl group are crucial for building molecular complexity. The reaction of the aldehyde with primary amines or their derivatives under mildly acidic conditions yields imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the C=N double bond. masterorganicchemistry.com Studies on 2-formyl benzonitriles have shown their successful reaction with anilines to form imine intermediates that can participate in subsequent cyclization reactions. nih.gov

For enal (α,β-unsaturated aldehyde) formation, the Wittig reaction is a powerful tool. britannica.com This reaction involves treating the aldehyde with a phosphorus ylide (a phosphorane). The outcome is the replacement of the carbonyl oxygen with the carbon group bonded to the phosphorus, creating a carbon-carbon double bond. britannica.com

Homologation is a process that extends a carbon chain by a single repeating unit, often a methylene (B1212753) (-CH₂) group. uniroma1.itwikipedia.org While the formyl carbon is inherently electrophilic, it can be chemically modified to react as a nucleophile—a "formyl anion equivalent". tcichemicals.comrsc.org This reversal of polarity (umpolung) allows the formyl group to participate in reactions where it attacks an electrophile.

A common strategy involves converting the aldehyde into a dithiane. Deprotonation of the dithiane with a strong base generates a stabilized carbanion that can react with various electrophiles. Subsequent hydrolysis of the dithiane regenerates the carbonyl functionality in the product. Another approach is the Wittig reaction with methoxymethylenetriphenylphosphine, which yields an enol ether that can be hydrolyzed to the homologous aldehyde. wikipedia.org These sequences effectively add a -CHO group to an electrophile or insert a carbon atom into the molecule, representing a powerful strategy for carbon chain extension. uniroma1.it

Reactivity of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group that, similar to a carbonyl, possesses a polarized multiple bond with an electrophilic carbon atom. chemistrysteps.comlibretexts.org It can undergo nucleophilic addition, reduction, and hydrolysis, making it a valuable synthon for various nitrogen-containing compounds.

Nucleophiles can attack the electrophilic carbon of the nitrile group. libretexts.orgopenstax.org The initial addition product is an imine anion, which can be protonated or react further. libretexts.org

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. chemistrysteps.comlibretexts.org The reaction proceeds in two stages: first, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to a carboxylic acid (under acidic conditions) or a carboxylate salt (under basic conditions). chemistrysteps.comopenstax.org

Alcoholysis: The reaction of a nitrile with an alcohol under acidic conditions is known as the Pinner reaction. wikipedia.org This reaction leads to the formation of an imino ether salt (an imidate salt), which can be isolated or hydrolyzed to an ester.

Aminolysis: Nitriles can react with amines to form amidines. This reaction often requires activation of the nitrile group or harsh conditions due to the lower nucleophilicity of amines compared to hydroxide (B78521) or alkoxides. nih.gov

A notable example of the nitrile's reactivity in a related system is the electrochemically-induced tandem reaction of 2-formyl benzonitrile with anilines. nih.gov In this process, after initial imine formation at the aldehyde, an intramolecular nucleophilic attack from the newly formed hemiaminal intermediate onto the nitrile carbon leads to the formation of N-aryl isoindolinones. nih.gov This highlights the potential for intramolecular reactions involving the nitrile group in this compound to construct complex heterocyclic systems.

Cycloaddition Reactions, including [3+2] Cycloadditions for Heterocycle Construction

While direct experimental data on the cycloaddition reactions of this compound is not extensively documented, its chemical structure suggests potential participation in various cycloaddition pathways, particularly after modification of its functional groups. The benzonitrile and formyl groups can be envisioned as precursors to reactive intermediates suitable for cycloaddition.

One plausible strategy involves the conversion of the nitrile functionality into a nitrile oxide. This transformation would render the molecule susceptible to [3+2] cycloaddition reactions with various dipolarophiles. msu.edu The presence of electron-withdrawing groups, such as the formyl and the 3-oxomorpholino substituents, would influence the electronic properties of the resulting benzonitrile N-oxide, affecting its reactivity and regioselectivity in cycloadditions with alkenes and alkynes. msu.edunih.gov Theoretical studies on similar systems suggest that the reaction would likely proceed via a polar, one-step mechanism. msu.edu

Alternatively, the formyl group could be transformed into a 1,3-dipole. For instance, conversion to an azomethine ylide would enable [3+2] cycloadditions for the construction of pyrrolidine-containing heterocyclic systems. The specific reaction conditions and the nature of the dipolarophile would determine the stereochemical outcome of such reactions.

Below is a hypothetical data table illustrating potential [3+2] cycloaddition reactions of a derivative of the title compound.

| Dipolarophile | Resulting Heterocycle | Regioselectivity | Diastereoselectivity |

| Styrene | 3,5-Diphenyl-isoxazoline | High | Moderate |

| Methyl acrylate | Methyl 3-phenyl-isoxazoline-5-carboxylate | High | High |

| Phenylacetylene | 3,5-Diphenylisoxazole | High | N/A |

This table presents hypothetical data based on known [3+2] cycloaddition reactions of benzonitrile N-oxides.

Reduction to Amines and Aldehydes

The selective reduction of the formyl and nitrile groups in this compound presents a valuable synthetic route to novel derivatives. The presence of multiple reducible functional groups, including the amide carbonyl in the 3-oxomorpholino ring, necessitates careful selection of reducing agents and reaction conditions to achieve chemoselectivity.

Reduction of the Formyl Group: The aldehyde functionality can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH4) in an alcoholic solvent. This transformation is generally efficient and occurs under mild conditions, leaving the nitrile and amide groups intact.

Reduction of the Nitrile Group: The reduction of the nitrile group to a primary amine requires more potent reducing agents. Catalytic hydrogenation over catalysts like Raney nickel or platinum oxide is a common method. nih.gov Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH4) can be employed, although this reagent may also reduce the formyl and amide functionalities. Therefore, protection of the aldehyde group, for instance as an acetal, might be necessary prior to nitrile reduction with strong hydrides. wikipedia.org

The following table summarizes potential reduction strategies and their expected outcomes.

| Reagent | Target Functional Group | Primary Product | Potential Side Products |

| NaBH4, Methanol | Formyl | 2-(Hydroxymethyl)-5-(3-oxomorpholino)benzonitrile | - |

| H2, Raney Ni | Nitrile (Formyl protected) | 4-(3-Aminomethyl-4-cyanophenyl)morpholin-3-one | Over-reduction products |

| LiAlH4, THF | Formyl and Nitrile | 4-(4-(Aminomethyl)-3-(hydroxymethyl)phenyl)morpholin-3-one | Reduction of amide |

This table outlines plausible reduction pathways based on established methodologies for the reduction of aldehydes and nitriles.

Transformations of the 3-Oxomorpholino Ring System

The 3-oxomorpholino moiety, being a cyclic amide (a lactam), offers several avenues for chemical modification.

The amide bond within the 3-oxomorpholino ring is relatively stable but can undergo functionalization under specific conditions. rsc.org The nitrogen atom, being part of an N-aryl lactam, has reduced nucleophilicity compared to aliphatic amines. However, deprotonation with a strong base could generate an amidate anion, which can then be alkylated or acylated.

Furthermore, the carbonyl group of the lactam can be targeted. For instance, reaction with Lawesson's reagent could convert the amide to a thioamide. The α-carbon to the carbonyl group could also be a site for functionalization. Deprotonation with a strong base like lithium diisopropylamide (LDA) could generate an enolate, which can then react with various electrophiles. nih.gov

Ring-opening and ring-closing metathesis (RCM) offer powerful strategies for modifying the 3-oxomorpholino ring, provided suitable unsaturated precursors can be synthesized. libretexts.org

Ring-Opening Metathesis Polymerization (ROMP): If a strained, unsaturated bicyclic derivative containing the 3-oxomorpholino ring could be prepared, it might undergo ROMP to yield functionalized polymers. youtube.com

Ring-Closing Metathesis (RCM): To perform RCM, the 3-oxomorpholino ring would need to be opened and functionalized with two terminal alkene chains. For instance, hydrolysis of the amide bond followed by derivatization of the resulting amino acid with olefin-containing appendages could generate a diene precursor. Subsequent treatment with a Grubbs-type catalyst could then lead to the formation of a new, larger heterocyclic ring system. The success of such a strategy would depend on the stability of the diene precursor and its ability to adopt a conformation suitable for cyclization. ossila.com

The 3-oxomorpholino ring is a six-membered heterocycle and can adopt different conformations, such as chair or boat forms. The presence of the carbonyl group and the N-aryl substituent influences the conformational preference. Computational modeling and NMR spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) studies, could be employed to determine the predominant conformation of the ring and the relative stereochemistry of any substituents. For substituted morpholin-3-ones, the stereochemistry can significantly impact their biological activity. chemistrysteps.com

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Core

The benzonitrile core of this compound is substituted with three groups that influence its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution: The nitrile (-CN) and formyl (-CHO) groups are both deactivating and meta-directing for electrophilic aromatic substitution. uomustansiriyah.edu.iqlibretexts.org The 3-oxomorpholino group, being an N-acylamino derivative, is also deactivating due to the electron-withdrawing nature of the carbonyl group. Therefore, the benzene ring is significantly deactivated towards electrophiles. If a reaction were to occur under harsh conditions, the incoming electrophile would be directed to the positions meta to the formyl and nitrile groups. The directing effects of the substituents would need to be considered collectively to predict the regiochemical outcome. msu.edulibretexts.org

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (formyl and nitrile) makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring. libretexts.orgnih.gov In the parent molecule, there is no inherent leaving group. However, if a derivative with a leaving group, such as a halogen, were synthesized, SNAr reactions could be feasible. The electron-withdrawing groups would activate the ring towards nucleophilic attack, and the position of substitution would be directed by the ability of these groups to stabilize the intermediate Meisenheimer complex. libretexts.org For a leaving group positioned ortho or para to the formyl or nitrile group, the reaction would be facilitated. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

The derivatization of the this compound core can be effectively achieved through transition metal-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct experimental data on the cross-coupling of this compound is not extensively documented, its reactivity can be inferred from studies on analogous structures, such as substituted benzonitriles and aryl halides. Key cross-coupling strategies applicable to this scaffold include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The general approach would involve the synthesis of a halogenated precursor, for instance, 2-Formyl-5-bromo-benzonitrile, which can then undergo various palladium-catalyzed cross-coupling reactions. The subsequent introduction of the 3-oxomorpholino moiety would lead to the final diversified product.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. nih.gov For the diversification of the target molecule, a 5-halo-2-formylbenzonitrile could be coupled with a variety of aryl or vinyl boronic acids or their esters. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base like Na₂CO₃ or K₂CO₃. nih.govresearchgate.net The presence of both an aldehyde and a nitrile group on the benzonitrile ring requires careful optimization of reaction conditions to avoid side reactions.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org A 5-halo-2-formylbenzonitrile could be reacted with various alkenes to introduce a vinyl group at the 5-position. wikipedia.orgorganic-chemistry.org Standard catalysts for this transformation include Pd(OAc)₂ or PdCl₂, often in the presence of a phosphine ligand and a base such as triethylamine. wikipedia.org The reaction's outcome is sensitive to the electronic nature of the alkene, with electron-poor alkenes like acrylates being particularly good substrates. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling an amine with an aryl halide. nih.gov A 5-halo-2-formylbenzonitrile could be coupled with a wide array of primary or secondary amines, including various heterocyclic amines, to introduce diverse amino substituents. nih.gov The catalytic system typically consists of a palladium precatalyst and a bulky, electron-rich phosphine ligand, such as XPhos or t-BuXPhos, in the presence of a strong base like sodium tert-butoxide. nih.gov

The following table summarizes representative conditions for these cross-coupling reactions based on analogous substrates.

| Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 2-(4-Bromophenyl)benzofuran | Arylboronic acid | Pd(II) complex | - | K₂CO₃ | EtOH/H₂O | Good to Excellent nih.gov |

| Heck Reaction | Iodobenzene | Styrene | PdCl₂ | - | KOAc | Methanol | Not specified wikipedia.org |

| Buchwald-Hartwig Amination | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ | TrixiePhos | t-BuOLi | Toluene | Good nih.gov |

Intramolecular Cyclization and Cascade Processes (e.g., isoindolinone formation via 2-formylbenzonitrile)

The bifunctional nature of 2-formylbenzonitrile derivatives, including this compound, makes them excellent precursors for intramolecular cyclization and cascade reactions, most notably in the synthesis of isoindolinones. researchgate.netmdpi.com These reactions often proceed under mild conditions and can be initiated by a variety of nucleophiles. researchgate.net

The general mechanism involves the initial nucleophilic attack on the aldehyde group, followed by an intramolecular cyclization where the nitrogen or oxygen of the newly formed intermediate attacks the nitrile carbon. Subsequent rearrangement leads to the stable isoindolinone ring system. mdpi.com

A prominent example is the reaction of 2-formylbenzonitriles with anilines, which can be induced electrochemically to produce N-aryl isoindolinones. mdpi.com The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization. Similarly, base-promoted cascade reactions of 2-formylbenzonitriles with active methylene compounds, such as those derived from methyl ketones, can lead to 3-substituted isoindolinones. researchgate.net

The following table outlines representative conditions for the synthesis of isoindolinones from 2-formylbenzonitrile derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Formylbenzonitrile | Aniline | Electrochemical | Acetonitrile | Constant current | 3-(Phenylamino)isoindolin-1-one | 91 mdpi.com |

| 2-Formylbenzonitrile | Methyl Ketones | KOH or K₂CO₃ | Not specified | Not specified | 3-Methyleneisoindolinones | Low to Moderate researchgate.net |

| 2-Formylbenzonitrile | Anilines | Constant current electrolysis | Acetonitrile | Room Temperature | N-Aryl Isoindolinones | Up to 91% mdpi.com |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation (e.g., DFT studies)

Density Functional Theory (DFT) has emerged as a cornerstone for elucidating the potential reaction mechanisms involving 2-Formyl-5-(3-oxomorpholino)benzonitrile. By modeling the molecule's behavior at the quantum level, researchers can map out reaction pathways, identify transition states, and calculate activation energies, thereby predicting the feasibility and outcomes of chemical transformations.

For instance, DFT calculations are instrumental in understanding the reactivity of the formyl and nitrile groups. Theoretical studies on related benzonitrile (B105546) derivatives have shown that the presence of both electron-withdrawing (nitrile and formyl) and electron-donating (morpholino) groups can create a nuanced electronic landscape. researchgate.netresearchgate.net This can influence reactions such as nucleophilic additions to the formyl carbon or cycloaddition reactions involving the nitrile group. acs.org

In a hypothetical reaction scenario, such as the electrochemical-induced cascade reaction with anilines observed in 2-formyl benzonitrile, DFT could be employed to investigate the mechanism for its 3-oxomorpholino counterpart. researchgate.net Such studies would likely focus on the initial imine formation and subsequent intramolecular cyclization, calculating the free energy profiles to determine the most favorable reaction pathway. The results would shed light on how the 3-oxomorpholino substituent might electronically or sterically influence the reaction compared to a simple formylbenzonitrile.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Step

| Parameter | Value (kcal/mol) |

| Reactant Complex Energy | 0.0 |

| Transition State Energy | +15.2 |

| Product Complex Energy | -5.8 |

Note: This table represents hypothetical data for illustrative purposes, based on typical DFT calculations for organic reactions.

Conformational Analysis and Energy Landscapes via Molecular Dynamics

The flexibility of the morpholinone ring and its connection to the benzonitrile scaffold means that this compound can adopt various conformations. Molecular dynamics (MD) simulations are a powerful tool to explore these conformational possibilities and map the molecule's energy landscape.

MD simulations can reveal the preferred spatial arrangements of the molecule, which are crucial for its interaction with other molecules, such as biological receptors or catalysts. frontiersin.org For the morpholine (B109124) moiety itself, studies have shown that it predominantly adopts a chair conformation, with the substituent in either an equatorial or axial position. acs.orgresearchgate.net The energy difference between these conformers is typically small, and the equilibrium can be influenced by the surrounding environment. researchgate.net

For this compound, MD simulations would likely investigate the rotational barrier around the C-N bond connecting the morpholinone ring to the phenyl ring, as well as the puckering of the morpholinone ring itself. The resulting energy landscape would highlight the most stable, low-energy conformations.

Table 2: Illustrative Conformational Energy Data

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) |

| Global Minimum | 0.0 | 45° |

| Local Minimum 1 | 1.2 | -135° |

| Local Minimum 2 | 2.5 | 180° |

Note: This table contains illustrative data to demonstrate the type of information obtained from conformational analysis.

Electronic Structure Analysis and Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, providing insights into a molecule's reactivity and electronic transitions. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they represent the respective sites of electron donation (nucleophilicity) and acceptance (electrophilicity).

For this compound, the distribution of the HOMO and LUMO would be influenced by the interplay of its functional groups. The electron-rich morpholino group would likely contribute significantly to the HOMO, while the electron-withdrawing formyl and nitrile groups would lower the energy of the LUMO, concentrating it on the benzonitrile ring and the formyl group. nih.gov

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. Computational analyses of similar molecules can provide estimates for these values.

Table 3: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values based on calculations for analogous aromatic compounds.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

Non-covalent interactions play a crucial role in determining the supramolecular chemistry and crystal packing of organic molecules. For this compound, several types of non-covalent interactions are plausible and can be investigated using computational methods.

Hydrogen Bonding: The oxygen atom of the formyl group and the oxygen and nitrogen atoms of the morpholinone ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these interactions can significantly influence the compound's solid-state structure and solubility. researchgate.net

π-π Stacking: The electron-rich aromatic ring of the benzonitrile moiety can participate in π-π stacking interactions with other aromatic systems. rsc.org The nature of these interactions (e.g., face-to-face, offset) can be predicted through computational analysis.

Other Interactions: Dipole-dipole interactions arising from the polar C=O and C≡N bonds are also expected to be significant in directing the assembly of molecules.

Computational tools such as Hirshfeld surface analysis can be used to visualize and quantify these non-covalent interactions within a crystal lattice. nih.gov

Prediction of Spectroscopic Signatures using Ab Initio and Density Functional Methods

Computational methods, particularly ab initio and DFT, are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental characterization. acs.orgnih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. researchgate.net This allows for the assignment of experimental IR and Raman spectra, helping to confirm the molecular structure. Key vibrational modes would include the C=O stretch of the formyl and morpholinone groups, the C≡N stretch, and various aromatic C-H and C-C vibrations.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra can be compared with experimental data to aid in the assignment of peaks and confirm the connectivity of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This provides information about the electronic transitions, often related to π-π* transitions within the aromatic system.

Table 4: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Formyl | C=O Stretch | 1705 |

| Nitrile | C≡N Stretch | 2230 |

| Morpholinone | C=O Stretch | 1680 |

| Aromatic Ring | C=C Stretch | 1600, 1580 |

Note: These are hypothetical predicted values based on known ranges for these functional groups.

Advanced Analytical Methodologies for Structural and Mechanistic Characterization

Chromatographic Techniques for Purification, Separation, and Purity Assessment (e.g., HPLC, GC, SFC)

Chromatographic methods are indispensable for the purification, separation, and assessment of the purity of synthetic compounds. For a molecule with the polarity and functional groups of 2-Formyl-5-(3-oxomorpholino)benzonitrile , High-Performance Liquid Chromatography (HPLC) would be the primary technique of choice.

High-Performance Liquid Chromatography (HPLC): Due to the presence of polar functional groups, including the formyl, nitrile, and the oxomorpholino ring, reversed-phase HPLC (RP-HPLC) would be a highly effective method for the analysis and purification of the target compound. A typical RP-HPLC method would likely employ a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol, often with the addition of a small amount of acid like formic acid or phosphoric acid to ensure good peak shape. For instance, related benzonitrile (B105546) derivatives are effectively analyzed using a mobile phase of acetonitrile and water with a phosphoric acid modifier. researchgate.net The UV detector would be set to a wavelength where the aromatic system exhibits strong absorbance, likely in the range of 254 nm.

For preparative separations to isolate the compound from reaction mixtures or impurities, the developed analytical HPLC method could be scaled up. The use of larger particle size columns and higher flow rates would be typical in such preparative applications. researchgate.net

Gas Chromatography (GC): Given the predicted solid nature and relatively high molecular weight of This compound , GC analysis would likely require derivatization to increase volatility and thermal stability. However, for related, more volatile benzonitrile compounds, GC is a viable analytical technique. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC could present a "green" alternative to normal-phase HPLC for the purification of the target compound, particularly for chiral separations if applicable. The use of supercritical CO2 as the primary mobile phase, with a polar co-solvent like methanol, would be typical.

A summary of expected chromatographic conditions for the analysis of the target compound and its analogues is presented in Table 1.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 | Acetonitrile/Water with Formic or Phosphoric Acid | UV (e.g., 254 nm) | Purity assessment, purification |

| GC | Capillary column (e.g., polysiloxane) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Analysis of volatile precursors or byproducts |

| SFC | Chiral or achiral packed columns | Supercritical CO2 with co-solvents (e.g., Methanol) | UV, MS | Purification, chiral separation |

Table 1: Predicted Chromatographic Methods for this compound and Related Compounds.

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental to the unambiguous determination of the molecular structure of This compound .

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (1D and 2D)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of This compound is expected to show distinct signals for the aromatic, aldehydic, and morpholine (B109124) ring protons.

Aromatic Protons: The benzene (B151609) ring would exhibit a complex splitting pattern due to the three substituents. The proton ortho to the formyl group (H-3) would likely appear as a doublet, while the protons at positions H-4 and H-6 would also show characteristic splitting patterns. For comparison, in 3-formylbenzonitrile, the aromatic protons resonate in the region of δ 7.49-8.18 ppm. nih.gov

Aldehydic Proton: A characteristic singlet for the formyl proton (CHO) would be expected at a downfield chemical shift, typically in the range of δ 9.5-10.5 ppm. For 3-formylbenzonitrile, this signal appears at δ 10.06 ppm. nih.gov

Oxomorpholino Protons: The methylene (B1212753) protons of the morpholine ring would likely appear as two distinct multiplets in the region of δ 3.5-4.5 ppm. For example, in 4-(4-aminophenyl)morpholin-3-one (B139978), the morpholine protons resonate as multiplets at δ 3.58, 3.91, and 4.12 ppm. scielo.br

¹³C NMR: The carbon NMR spectrum would provide key information about the number and types of carbon atoms.

Carbonyl Carbon: The formyl carbonyl carbon would appear at a characteristic downfield shift, typically around δ 190 ppm. In 3-formylbenzonitrile, the formyl carbon resonates at δ 190.9 ppm. nih.gov The amide carbonyl in the oxomorpholino ring is expected around δ 165-170 ppm, as seen in related structures like 4-(4-aminophenyl)morpholin-3-one where it appears at δ 165.9 ppm. scielo.br

Nitrile Carbon: The nitrile carbon (C≡N) would resonate in the region of δ 115-120 ppm.

Aromatic Carbons: The aromatic carbons would show a series of signals in the range of δ 110-150 ppm.

Oxomorpholino Carbons: The methylene carbons of the morpholine ring would appear in the range of δ 40-70 ppm. For instance, in 4-(4-aminophenyl)morpholin-3-one, these carbons resonate at δ 49.7, 63.6, and 67.8 ppm. scielo.br

2D NMR Techniques: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the definitive assignment of all proton and carbon signals and to establish the connectivity between the different structural fragments of the molecule.

A summary of predicted NMR data is presented in Table 2.

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | 110 - 150 |

| Aldehyde CHO | 9.5 - 10.5 | ~190 |

| Nitrile CN | - | 115 - 120 |

| Oxomorpholino CH₂ | 3.5 - 4.5 | 40 - 70 |

| Oxomorpholino C=O | - | 165 - 170 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For This compound (C₁₂H₁₀N₂O₃), the calculated exact mass would be a key piece of data for its identification.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Expected fragmentation pathways would include:

Loss of the formyl group (CHO).

Cleavage of the morpholinone ring.

Loss of CO from the amide group.

Fragmentation of the benzonitrile core.

For example, the mass spectrum of benzonitrile shows characteristic fragments corresponding to the loss of HCN. nih.gov The analysis of these fragmentation patterns would help to confirm the connectivity of the different functional groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Nitrile (C≡N) stretch: A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹.

Carbonyl (C=O) stretches: Two distinct carbonyl stretching bands would be observed. The aldehydic C=O stretch would likely appear around 1700-1715 cm⁻¹, while the amide C=O stretch of the oxomorpholino ring would be expected at a lower frequency, around 1670-1690 cm⁻¹. For comparison, benzaldehyde (B42025) shows a C=O stretch at approximately 1700 cm⁻¹. nih.gov

C-H stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine ring would appear just below 3000 cm⁻¹. The aldehydic C-H stretch would give rise to two weak bands around 2820 and 2720 cm⁻¹. nih.gov

C-O stretch: The ether C-O-C stretch of the morpholine ring would be visible in the fingerprint region, typically around 1100-1200 cm⁻¹.

Aromatic C=C stretches: These would appear as a series of bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C≡N bonds.

A summary of key expected IR absorptions is presented in Table 3.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| Nitrile (C≡N) | 2220 - 2240 |

| Aldehyde (C=O) | 1700 - 1715 |

| Amide (C=O) | 1670 - 1690 |

| Aldehyde (C-H) | ~2820 and ~2720 |

| Aromatic (C-H) | >3000 |

| Aliphatic (C-H) | <3000 |

| Ether (C-O-C) | 1100 - 1200 |

| Aromatic (C=C) | 1450 - 1600 |

Table 3: Predicted Key Infrared Absorption Frequencies for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The benzonitrile chromophore is expected to exhibit characteristic absorption bands in the UV region. The presence of the formyl and oxomorpholino substituents will influence the position and intensity of these bands.

Benzonitrile itself shows absorption maxima around 224 and 273 nm. researchgate.net The substitution pattern in This compound is expected to cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system. The n→π* transition of the carbonyl groups would likely appear as a weak absorption band at a longer wavelength. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For This compound , obtaining suitable single crystals would allow for the unambiguous determination of its molecular conformation. Key structural features to be determined would include:

The planarity of the benzonitrile ring.

The conformation of the oxomorpholino ring, which is expected to adopt a chair or a distorted boat conformation.

The relative orientation of the formyl group and the oxomorpholino substituent with respect to the benzene ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the formyl oxygen or the amide oxygen) and π-π stacking interactions between the aromatic rings.

For instance, the crystal structure of 2-formylbenzonitrile reveals that the molecules pack in sheets due to C-H···N and C-H···O hydrogen bonds. weizmann.ac.il Similarly, studies on morpholine derivatives have shown the importance of hydrogen bonding in their crystal packing. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination (e.g., ECD, ORD)

A comprehensive search of scientific literature and chemical databases reveals a notable absence of published research on the chiroptical properties of this compound. While this compound possesses a stereocenter at the C5 position of the morpholine ring, which would give rise to enantiomers, there is currently no available data from techniques such as Electronic Circular Dichroism (ECD) or Optical Rotatory Dispersion (ORD) spectroscopy.

Such studies are crucial for the characterization of chiral molecules. Typically, the synthesis of a chiral compound like this compound would be followed by chiral resolution to separate the enantiomers. Each enantiomer would then be analyzed using chiroptical methods.

Table 1: Hypothetical Data Table for Chiroptical Analysis of this compound Enantiomers

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

| Specific Rotation [α] | Data Not Available | Data Not Available |

| ECD λmax (nm) | Data Not Available | Data Not Available |

| Molar Ellipticity [θ] | Data Not Available | Data Not Available |

| ORD Cotton Effect | Data Not Available | Data Not Available |

The determination of enantiomeric excess (% ee) would be accomplished by comparing the observed specific rotation or ECD signal of a mixture to that of the pure enantiomer. The absolute configuration of the enantiomers would be assigned by comparing the experimentally measured ECD or ORD spectra with spectra predicted from quantum chemical calculations.

Exploration of 2 Formyl 5 3 Oxomorpholino Benzonitrile in Advanced Chemical Applications

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the 2-Formyl-5-(3-oxomorpholino)benzonitrile scaffold makes it a highly valuable intermediate for synthetic chemists. The aldehyde (formyl) group serves as a versatile handle for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. Simultaneously, the nitrile group and the oxomorpholino ring can be engaged in further synthetic elaborations or can influence the electronic properties and solubility of the resulting molecules.

Construction of Novel Heterocyclic and Fused Ring Systems

The formyl group of this compound is a key reactive site for the synthesis of diverse heterocyclic structures. While specific examples directly utilizing this compound are not extensively documented in publicly available research, the known reactivity of formyl-benzonitrile derivatives provides a strong basis for its application in constructing complex ring systems.

Isoindolinones: The reaction of the formyl group with primary amines can lead to the formation of an imine, which can subsequently undergo intramolecular cyclization with a suitable functional group on the amine or the benzonitrile (B105546) ring itself to form isoindolinone derivatives. The oxomorpholino substituent would remain as a key feature of the final product, potentially influencing its biological activity or material properties.

Triazoles: The synthesis of triazole rings often involves the reaction of azides with alkynes (in the Huisgen cycloaddition) or other precursors. The formyl group of this compound can be converted into an alkyne or an azide (B81097), or it can participate in reactions with other building blocks that already contain these functionalities. For instance, a Knoevenagel condensation of the aldehyde with a compound containing an active methylene (B1212753) group adjacent to an azide could be a potential route to triazole precursors.

Azepinones: The construction of seven-membered rings like azepinones can be achieved through various ring-expansion or cyclization strategies. The formyl group can be a starting point for building a side chain that, upon activation, could undergo an intramolecular cyclization onto the aromatic ring or the nitrile group to form the azepinone core.

Synthesis of Macrocyclic Compounds and Supramolecular Architectures

The bifunctional nature of this compound, with its reactive aldehyde and the potential for the nitrile group to participate in coordination or further reactions, makes it an attractive monomer for the synthesis of macrocycles. By reacting it with other bifunctional building blocks under high-dilution conditions, it is conceivable to construct large ring structures. The oxomorpholino group can impart specific conformational preferences and solubility characteristics to these macrocycles, which is crucial for their host-guest binding properties and their assembly into larger supramolecular structures.

Development of Molecular Probes and Chemical Tools in Chemical Biology Research

While direct applications of this compound in chemical biology are not yet widely reported, its structural motifs suggest significant potential in this area.

Design of Selective Chemical Ligands for Molecular Recognition Studies

The combination of a rigid aromatic core, a hydrogen-bond accepting nitrile group, and the polar oxomorpholino moiety provides a framework for designing ligands that can selectively bind to biological targets such as proteins or nucleic acids. The formyl group can be readily modified to introduce further diversity and to fine-tune the binding affinity and selectivity. For instance, reductive amination of the aldehyde with a library of amines can generate a diverse set of derivatives for screening against various biological targets.

Utilization in Bioorthogonal Chemistry Methodologies for in situ Labeling and Manipulation

The aldehyde functionality is a key player in bioorthogonal chemistry. It can react specifically with hydrazine (B178648) or alkoxyamine-functionalized biomolecules to form stable hydrazone or oxime linkages, respectively. This allows for the specific labeling of proteins, sugars, or other biomolecules within a complex biological environment. The this compound could, therefore, be used to introduce the benzonitrile and oxomorpholino units as reporters or modulators onto biological macromolecules.

Precursor for Advanced Materials

The inherent functionalities of this compound make it a promising candidate as a monomer or precursor for the synthesis of advanced materials with tailored properties.

Functional Polymers: The formyl group can be utilized in polymerization reactions. For example, it can undergo polycondensation with diamines to form polyimines (Schiff base polymers), which are known for their thermal stability and potential applications in electronics and catalysis. The oxomorpholino and nitrile groups would be pendant functionalities along the polymer chain, influencing the polymer's solubility, processability, and final properties.

Organic Electronic Materials: The benzonitrile unit is a common component in organic electronic materials due to its electron-withdrawing nature, which can be beneficial for charge transport in organic semiconductors. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Covalent Organic Frameworks (COFs): Covalent organic frameworks are a class of crystalline porous polymers with regular and accessible pores. The formyl group is a common reactive handle for the synthesis of imine-linked COFs through condensation with polyamine linkers. The use of this compound as a building block in COF synthesis could lead to materials with novel pore environments and functionalities imparted by the oxomorpholino and nitrile groups, making them potentially useful for gas storage, separation, or catalysis.

Role in Catalyst Design and Ligand Synthesis for Asymmetric Catalysis

This compound is a strategically functionalized aromatic compound with significant potential as a versatile building block in the design and synthesis of chiral ligands for asymmetric catalysis. Its unique combination of a formyl group, a nitrile group, and a morpholino substituent on a central benzene (B151609) ring offers multiple avenues for the construction of sophisticated ligand architectures. These ligands are crucial components of metal-based catalysts that drive stereoselective transformations, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.

The design of effective chiral ligands often relies on the principle of modularity, allowing for systematic tuning of steric and electronic properties to achieve high enantioselectivity in a catalytic reaction. nih.gov The subject compound, this compound, embodies this principle by providing distinct reactive sites—the formyl and nitrile groups—that can be independently or sequentially modified to generate a diverse library of ligands.

A primary application of this compound is in the synthesis of chiral Schiff base ligands. The aldehyde functionality can readily undergo condensation with chiral amines or amino alcohols to form imines. nih.govedu.krd This reaction is a cornerstone in the synthesis of widely used ligand families, such as Salen-type ligands, which are known for their ability to coordinate with a variety of transition metals and catalyze a broad spectrum of asymmetric reactions. The general synthesis of chiral Schiff base ligands from substituted benzaldehydes involves the reaction with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane. nih.gov

For instance, the reaction of this compound with a chiral diamine would yield a C2-symmetric Schiff base ligand. The 3-oxomorpholino group at the 5-position of the benzaldehyde (B42025) ring is expected to exert a significant electronic influence on the resulting ligand, potentially enhancing the catalytic activity and enantioselectivity of its metal complexes.

Another significant avenue for the utilization of this compound is in the synthesis of chiral oxazoline-containing ligands. bldpharm.comnih.gov Ligands such as bis(oxazolines) (BOX) and pyridine-bis(oxazolines) (PyBOX) are considered "privileged ligands" in asymmetric catalysis due to their exceptional performance in a multitude of stereoselective transformations. nih.gov The synthesis of these ligands often starts from nitrile precursors. nih.govresearchgate.net

The benzonitrile moiety of this compound can be converted into an oxazoline (B21484) ring through established synthetic protocols, typically involving reaction with a chiral amino alcohol. nih.govresearchgate.net This transformation opens the door to creating novel P,N-ligands (phosphino-oxazolines or PHOX) if the formyl group is further manipulated, or other multidentate ligand systems. nih.gov The modular nature of these syntheses allows for the introduction of various chiral elements and steric bulk, which are critical for creating a well-defined chiral pocket around the metal center of the catalyst. nih.gov

The presence of the 3-oxomorpholino substituent is a key feature that can be exploited in ligand design. This group can influence the ligand's properties in several ways:

Electronic Effects: The electron-withdrawing nature of the oxo group and the potential for the morpholino nitrogen to participate in resonance can modulate the electron density at the coordinating atoms of the final ligand. This, in turn, affects the Lewis acidity of the complexed metal center, influencing its catalytic activity.

Steric Hindrance: The bulk of the morpholino group can provide steric hindrance that helps to control the trajectory of the substrate approaching the catalytic center, thereby enhancing enantioselectivity.

Solubility and Coordination: The morpholino group may also improve the solubility of the resulting ligand and its metal complexes in organic solvents and could potentially act as an additional, albeit weaker, coordination site.

The dual functionality of this compound allows for the stepwise synthesis of non-symmetrical ligands, which have gained increasing attention in asymmetric catalysis as they can outperform their C2-symmetric counterparts in certain reactions. nih.gov For example, the formyl group could first be used to form a Schiff base, followed by the conversion of the nitrile group into an oxazoline, leading to a ligand with two distinct chiral environments.

While direct experimental data on the catalytic applications of ligands derived specifically from this compound is not yet widely reported, the established synthetic routes for analogous compounds provide a strong foundation for its potential in developing novel and effective catalysts for asymmetric synthesis. The research findings for related structures are summarized in the table below.

| Ligand Type | Precursor Functional Group | Typical Chiral Reagent | Resulting Ligand Class | Potential Catalytic Applications |

| Schiff Base | Formyl | Chiral Diamines/Amino Alcohols | Salen-type, Hemisalen | Asymmetric epoxidation, cyclopropanation, aldol (B89426) reactions |

| Oxazoline | Nitrile | Chiral Amino Alcohols | BOX, PyBOX, PHOX | Asymmetric allylic alkylation, Diels-Alder, hydrogenation |

The strategic placement of the formyl, nitrile, and morpholino groups on the benzonitrile scaffold makes this compound a highly promising platform for the future development of tailor-made ligands for a wide array of asymmetric catalytic transformations.

Future Research Directions and Unaddressed Challenges

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

A primary challenge in the synthesis of complex molecules like 2-Formyl-5-(3-oxomorpholino)benzonitrile is the control of stereochemistry, particularly if the morpholine (B109124) ring or subsequent reaction products can exist as stereoisomers. Future research should focus on the development of synthetic methods that can selectively produce a single enantiomer or diastereomer. This could involve the use of chiral catalysts, auxiliaries, or starting materials. The development of such stereoselective routes is crucial for potential pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity, while others may be inactive or even harmful.

Investigation of Unexplored Reactivity Patterns and Bio-Inspired Transformations

The reactivity of this compound is governed by its functional groups: the aldehyde (formyl), the nitrile, and the oxomorpholine moiety. The aldehyde group is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.

A particularly intriguing area for future research is the exploration of bio-inspired transformations. Enzymes, for instance, could be employed to selectively reduce the formyl group or to catalyze reactions at other positions on the aromatic ring. Investigating how this compound interacts with biological systems could reveal novel reactivity patterns and lead to the development of new biocompatible reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Discovery

To accelerate the exploration of this compound and its derivatives, the integration of its synthesis into flow chemistry and automated platforms is a key future direction. Flow chemistry, where reactions are run in continuous-flow reactors, offers advantages such as improved reaction control, enhanced safety, and easier scalability. By developing a robust flow synthesis of the core scaffold, researchers could rapidly generate a library of analogues for high-throughput screening in drug discovery or materials science applications. This approach would significantly speed up the process of identifying structure-activity relationships.

Expansion of Applications as a Chemical Biology Tool in Uncharted Biological Systems

The unique combination of functional groups in this compound makes it a promising candidate for a chemical biology tool. The aldehyde group can be used to covalently label proteins or other biomolecules through reactions with nucleophilic residues like lysine. The nitrile group can serve as an infrared probe due to its characteristic vibrational frequency in a relatively uncongested region of the spectrum.

Future research should aim to apply this molecule as a probe in less-studied biological systems. For example, it could be used to identify new protein targets, to map out metabolic pathways, or to visualize cellular processes in real-time. The development of fluorescently tagged or biotinylated derivatives would further expand its utility in chemical biology.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity Design